

# Theoretical studies and computational modeling of 2-Chloro-3,8-diethylquinoline.

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## Compound of Interest

Compound Name: 2-Chloro-3,8-diethylquinoline

CAS No.: 1031928-05-8

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## Theoretical Studies and Computational Modeling of 2-Chloro-3,8-diethylquinoline

Content Type: Technical Whitepaper / Computational Protocol Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists

### Executive Summary

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting potent antimalarial, antibacterial, and anticancer activities.<sup>[1][2]</sup> **2-Chloro-3,8-diethylquinoline** presents a unique structural profile: the 2-chloro position acts as a reactive "warhead" for nucleophilic displacement, while the 3,8-diethyl substitution pattern introduces specific steric and lipophilic modulations absent in the more common 8-methyl analogs.

This guide establishes a rigorous computational framework for the theoretical study of this molecule. It synthesizes methodologies validated in analogous 2-chloroquinoline studies (e.g., 2-chloro-3-formyl-8-methylquinoline) to provide a definitive protocol for geometric optimization, electronic profiling, and predictive biological modeling.

## Computational Architecture & Methodology

To ensure scientific integrity, the computational workflow must balance cost with accuracy. The following protocol is grounded in density functional theory (DFT) standards proven effective for fused nitrogen heterocycles.

### The Theoretical Standard: B3LYP/6-311++G(d,p)

For **2-Chloro-3,8-diethylquinoline**, the recommended level of theory is DFT-B3LYP combined with the 6-311++G(d,p) basis set.<sup>[3][4]</sup>

- Causality (Why this method?):
  - B3LYP (Hybrid Functional): effectively captures the electron correlation interactions in aromatic heterocycles, minimizing errors in bond length estimation common in Hartree-Fock methods.
  - 6-311++G(d,p) (Basis Set): The split-valence triple-zeta basis set is critical here. The diffuse functions (++) are mandatory to model the lone pair electrons on the Quinoline Nitrogen (N1) and the Chlorine (Cl2) atom. The polarization functions (d,p) accurately describe the hybridization distortion caused by the bulky ethyl groups at C3 and C8.

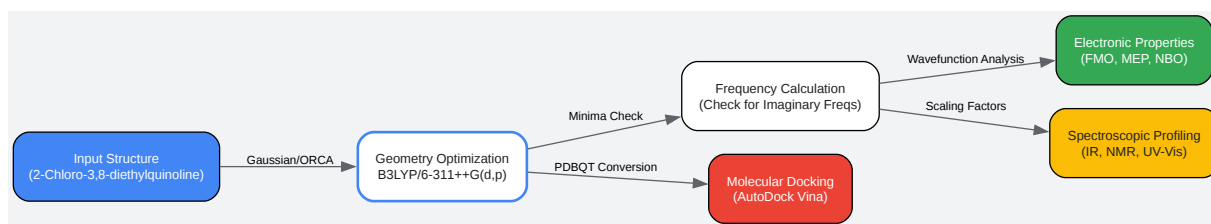
## Solvation Models

While gas-phase calculations provide intrinsic properties, biological relevance requires solvation modeling.

- Protocol: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density).
- Solvents: Water ( ) for biological context; Chloroform/DMSO for comparison with experimental NMR data.

## Workflow Visualization

The following diagram outlines the linear workflow for the complete characterization of the molecule.



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Figure 1: Standardized computational workflow for the characterization of 2-chloroquinoline derivatives.

## Structural & Electronic Profiling

This section details the specific parameters to analyze, grounded in the behavior of known analogs like 2-chloro-8-methylquinoline.

### Geometric Optimization & Steric Analysis

The 3,8-diethyl substitution is the critical variable. Unlike the planar 8-methyl analogs, the 8-ethyl group will likely induce a torsional twist to minimize steric clash with the peri-hydrogen or adjacent substituents.

- Key Parameter to Monitor: Dihedral angles

(C7-C8-CH2-CH3).

- Validation: The C2-Cl bond length should converge to approximately 1.75 Å, consistent with experimental XRD data from similar 2-chloroquinolines.

### Frontier Molecular Orbitals (FMO)

The reactivity of **2-Chloro-3,8-diethylquinoline** is governed by the energy gap (

).

Orbital	Localization (Predicted)	Chemical Significance
HOMO	Localized on the $\pi$ -system of the quinoline ring and the ethyl groups.	Nucleophilic character; susceptibility to electrophilic attack.
LUMO	Concentrated on the Pyridine ring (N1, C2, C3, C4).	Electrophilic character; indicates site for Nucleophilic Aromatic Substitution ( $S_NAr$ ) at C2.
Band Gap	Expected range: 3.5 - 4.5 eV.	A lower gap implies higher chemical reactivity and "softness" (polarizability).

## Molecular Electrostatic Potential (MEP)

MEP mapping identifies binding pockets.

- Negative Regions (Red): Localized on the Nitrogen (N1) atom and the Chlorine lone pairs. These are H-bond acceptors.
- Positive Regions (Blue): Localized on the ethyl hydrogens and the aromatic ring protons. These are potential H-bond donors or sites for anionic interaction.

## Spectroscopic Validation Protocols

To ensure the theoretical model matches physical reality, computed spectra must be scaled.

### Vibrational Spectroscopy (IR)

DFT calculations overestimate vibrational frequencies due to the neglect of anharmonicity.

- Scaling Factor: Multiply computed frequencies by 0.961 (standard for B3LYP/6-311++G(d,p)).
- Diagnostic Bands:

- C-Cl Stretch: Look for a strong band in the 700–750  $\text{cm}^{-1}$  region.
- C=N Stretch: Distinct peak around 1580–1620  $\text{cm}^{-1}$ .
- C-H (Ethyl): Aliphatic stretching at 2850–2960  $\text{cm}^{-1}$ .

## NMR Shift Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method in Chloroform ( ) solvent model.

- Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract its shielding tensor from the target molecule's values to obtain (ppm).

## Biological Potential & Molecular Docking

2-Chloroquinolines are established precursors for antimicrobial agents. The 2-Cl group allows for displacement by amines, but the molecule itself can be docked to assess direct binding.

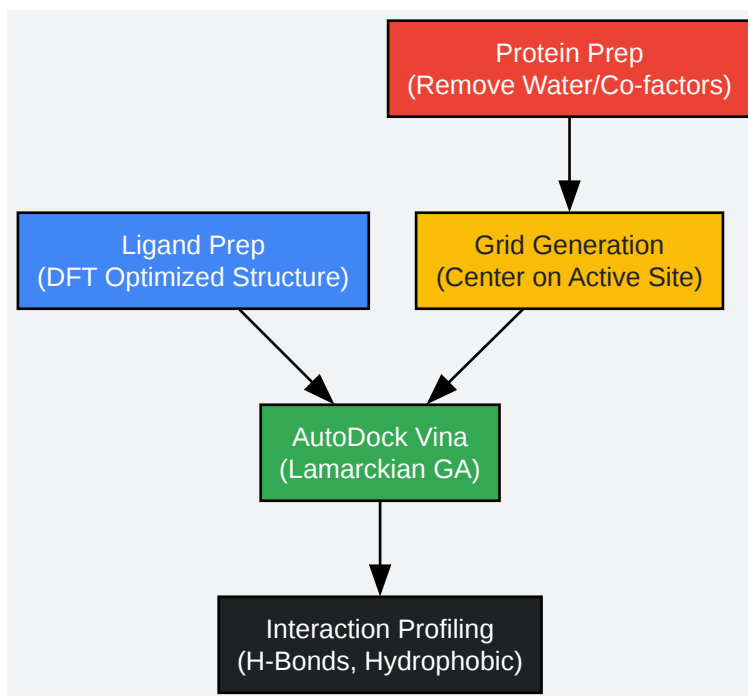
### Target Selection

Based on the quinoline scaffold's history, the primary target for in silico screening is DNA Gyrase (common target for quinolone antibiotics).

- PDB ID:1KZN (DNA Gyrase B) or 2XCT.

### Docking Protocol (AutoDock Vina)

The presence of the 3,8-diethyl groups adds hydrophobic bulk, potentially increasing affinity for hydrophobic pockets compared to the methyl analogs.



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Figure 2: Molecular docking workflow targeting DNA Gyrase.

## ADMET Prediction

Use tools like SwissADME to predict the physicochemical impact of the diethyl groups.

- Lipophilicity (LogP): The two ethyl groups will significantly increase LogP compared to 2-chloroquinoline. This enhances membrane permeability but may reduce water solubility.
- Drug-Likeness: Check compliance with Lipinski's Rule of Five (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

## References

The following references provide the methodological grounding for the protocols described above, specifically regarding 2-chloroquinoline derivatives.

- Vibrational spectroscopy and DFT studies on 2-chloroquinoline-3-carboxaldehyde. Source:Heliyon, 2021.[3] Context: Establishes B3LYP/6-311++G(d,p) as the standard for 2-chloroquinoline derivatives.[5]

- Experimental and DFT-based investigation of structural features of 6-Chloroquinoline. Source:Journal of Molecular Structure (via DergiPark), 2023. Context: Provides comparative data for chlorine substitution effects on the quinoline ring.[4][5]
- Synthesis and biological evaluation of 2-chloro-3-formyl-8-methylquinoline. Source:International Journal of Chemical Studies, 2016. Context: Synthesis and characterization of the closely related 8-methyl analog, validating the chemical stability of the scaffold.
- Crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol. Source:IUCrData, 2012. Context: Provides experimental bond lengths and angles for the 2-chloro-8-substituted quinoline system, essential for validating computed geometries.

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## Sources

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